molecular formula C11H11BrClFN4 B2756751 N2-(4-bromo-2-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride CAS No. 1396564-75-2

N2-(4-bromo-2-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride

Cat. No.: B2756751
CAS No.: 1396564-75-2
M. Wt: 333.59
InChI Key: HLPFZLUBYQWSGI-UHFFFAOYSA-N
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Description

N2-(4-bromo-2-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromo and fluorine substituent on a phenyl ring, which is attached to a pyrimidine core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-bromo-2-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

For instance, the synthesis might start with the preparation of 4-bromo-2-fluorobiphenyl through a Suzuki coupling reaction using 4-bromo-2-fluorophenylboronic acid and a suitable aryl halide

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N2-(4-bromo-2-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluorine substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for its synthesis.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boronic Acids: Essential for Suzuki-Miyaura coupling.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N2-(4-bromo-2-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N2-(4-bromo-2-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromo and fluorine substituents may enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(4-bromo-2-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is unique due to its combination of a pyrimidine core with bromo and fluorine substituents, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-N-(4-bromo-2-fluorophenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFN4.ClH/c1-6-4-10(14)17-11(15-6)16-9-3-2-7(12)5-8(9)13;/h2-5H,1H3,(H3,14,15,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPFZLUBYQWSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=C(C=C(C=C2)Br)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClFN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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